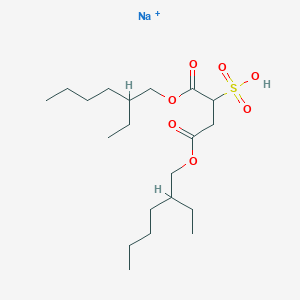
Docusate Sodium
Cat. No. B194777
Key on ui cas rn:
577-11-7
M. Wt: 444.6 g/mol
InChI Key: APSBXTVYXVQYAB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05858634
Procedure details


To a beaker are added the following ingredients: 632 g methyl methacrylate, 168 g ethylene glycol dimethacrylate, 20 g hexadecane, 266 g Ultraviolet Ray Absorber I, 28.8 g Aerosol OT-100 (dioctyl ester of sodium sulfosuccinic acid) and 16 g 2,2'-azobis(2,4-dimethylvaleronitrile) sold by DuPont under the trade name Vazo 52. The ingredients are stirred until all the solids are dissolved. This solution is added to 3360 g distilled water and stirred with a marine prop type agitator for 5 minutes. The mixture is passed through a Gaulin Mill operated at 3600 rpm, 0.5 gallon/minute flow and a gap of 0.01 inches. This material is then passed through a Crepaco Homogenizer operated at 5000 psi to form the final droplet size. 250 g of the droplet dispersion is placed in a bottle with 12.25 g of a deionized gelatin. The bottle is sealed and reacted in a tumble bath at 52 degrees C. for 16 hours. The particles prepared by this process are stable, contain 3 parts of polymer to 1 part of ultraviolet ray absorber, and have a mean size of about 182 nm.



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:13][CH2:14][CH2:15][O:16][C:17](=[O:21])[C:18]([CH3:20])=[CH2:19])(=[O:12])[C:9]([CH3:11])=[CH2:10].CCCCCCCCCCCCCCCC.CCCCC(COC(CC(S([O-])(=O)=O)C(OCC(CCCC)CC)=O)=O)CC.[Na+].N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.CC(N=NC(C#N)(C)C)(C#N)C>>[CH3:4][C:2]([C:1]([O:6][CH3:7])=[O:5])=[CH2:3].[CH3:11][C:9]([C:8]([O:13][CH2:14][CH2:15][O:16][C:17]([C:18]([CH3:20])=[CH2:19])=[O:21])=[O:12])=[CH2:10] |f:3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
632 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
168 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OCCOC(C(=C)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The ingredients are stirred until all the solids
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a beaker are added the following ingredients
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
are dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution is added to 3360 g
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred with a marine prop type agitator for 5 minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form the final droplet size
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The bottle is sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted in a tumble bath at 52 degrees C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The particles prepared by this process
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
